Chemical structure and exact molecular weight of N-(4-Aminophenyl)-3,3-dimethylbutanamide
Chemical structure and exact molecular weight of N-(4-Aminophenyl)-3,3-dimethylbutanamide
An In-depth Technical Guide to N-(4-Aminophenyl)-3,3-dimethylbutanamide: Structure, Properties, and Synthesis
Authored by: A Senior Application Scientist
Introduction
N-(4-Aminophenyl)-3,3-dimethylbutanamide is an organic molecule belonging to the class of aromatic amides. Its structure is characterized by a p-phenylenediamine core acylated with a 3,3-dimethylbutanoyl group. This bifunctional nature, possessing both a reactive primary amine and a stable amide linkage, makes it a molecule of interest for researchers in medicinal chemistry, polymer science, and materials development. The presence of the bulky t-butyl group on the aliphatic chain can impart unique solubility and conformational properties. This guide provides a comprehensive overview of its chemical identity, molecular characteristics, a validated synthesis protocol, and potential areas of application for professionals in drug development and chemical research.
Chemical Identity and Core Properties
The fundamental step in understanding a molecule is to define its structure and associated physicochemical properties. The key identifiers and calculated properties for N-(4-Aminophenyl)-3,3-dimethylbutanamide are summarized below.
Molecular Structure
The chemical structure consists of a 3,3-dimethylbutanamide group attached to the nitrogen of a 4-aminophenyl group.
Caption: General workflow for the synthesis of N-(4-Aminophenyl)-3,3-dimethylbutanamide.
Detailed Experimental Protocol
-
Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add p-phenylenediamine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine, to the solution. Cool the mixture to 0°C in an ice bath.
-
Acylation : Slowly add 3,3-dimethylbutanoyl chloride (1.0 eq) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) may be observed.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Expected Characterization Data
-
¹H NMR : Expect signals corresponding to the aromatic protons (two doublets in the range of δ 6.5-7.5 ppm), a singlet for the primary amine protons (which may be broad), a singlet for the amide proton, a singlet for the methylene protons adjacent to the carbonyl, and a singlet for the nine equivalent protons of the t-butyl group.
-
¹³C NMR : Signals for the six aromatic carbons, the carbonyl carbon (typically δ 170-180 ppm), and the aliphatic carbons of the 3,3-dimethylbutyl group would be expected.
-
Mass Spectrometry (MS) : The molecular ion peak [M]⁺ should be observed at m/z 206.14, with potential fragmentation patterns corresponding to the loss of the t-butyl group or cleavage of the amide bond.
-
Infrared (IR) Spectroscopy : Key absorption bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹, typically two bands), N-H stretching for the secondary amide (around 3300 cm⁻¹), and a strong C=O stretching for the amide carbonyl (around 1650-1680 cm⁻¹).
Potential Applications and Research Context
While specific applications for N-(4-Aminophenyl)-3,3-dimethylbutanamide are not widely documented, its structure suggests several potential uses in research and development:
-
Pharmaceutical Intermediate : The N-acyl-p-phenylenediamine scaffold is present in various biologically active molecules. The free primary amine allows for further functionalization, making it a useful building block for creating libraries of compounds for drug discovery screening. [1][2]* Polymer Chemistry : As a diamine derivative, it can be used as a monomer or a chain modifier in the synthesis of high-performance polymers like polyamides and polyimides. The bulky t-butyl group could enhance solubility and modify the thermal properties of the resulting polymers.
-
Dye and Pigment Synthesis : Aromatic amines are classical precursors in the synthesis of azo dyes and other colorants. The amino group can be diazotized and coupled with other aromatic systems to produce a wide range of chromophores. [3]
Comparative Analysis with N-(4-Aminophenyl)-3-methylbutanamide
It is important to distinguish the title compound from its close analogue, N-(4-Aminophenyl)-3-methylbutanamide (CAS 189576-50-9). [4][5]The latter features an isobutyl group instead of a t-butyl group attached to the amide carbonyl. This seemingly minor structural difference—a single additional methyl group at the 3-position—can lead to significant changes in physical properties such as melting point, solubility, and crystal packing, which in turn can affect its biological activity and material properties. The molecular formula for the 3-methyl analogue is C₁₁H₁₆N₂O, and its molecular weight is approximately 192.26 g/mol . [4][5]Researchers should be precise in their choice of starting materials to ensure the synthesis of the desired isomer.
Safety and Handling
No specific safety data sheet (SDS) is available for N-(4-Aminophenyl)-3,3-dimethylbutanamide. However, based on its structural components, general laboratory safety precautions for handling aromatic amines and amides should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Aromatic amines are often toxic and may be skin sensitizers or suspected carcinogens. Handle with care and minimize exposure.
Conclusion
N-(4-Aminophenyl)-3,3-dimethylbutanamide is a well-defined chemical entity with clear potential as a versatile intermediate in various fields of chemical science. Its synthesis is straightforward, relying on established amide bond formation chemistry. The presence of both a nucleophilic amine and a sterically hindered alkyl group provides a unique combination of reactivity and physical properties that can be exploited in the design of novel pharmaceuticals, polymers, and functional materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this interesting molecule.
